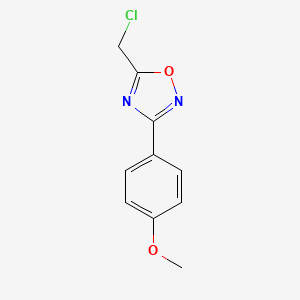

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEALSFRYSYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353147 | |

| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57238-76-3 | |

| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the strategic approach to its synthesis, beginning with commercially available precursors and detailing the critical reaction steps, including the formation of the key 4-methoxybenzamidoxime intermediate and its subsequent cyclization. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols for each major transformation. Furthermore, it addresses potential challenges, such as side-product formation and purification strategies. The information presented is grounded in established chemical principles and supported by references to relevant scientific literature, ensuring a high degree of technical accuracy and practical utility for researchers in the field.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for amide and ester functionalities. This bioisosterism allows for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved oral bioavailability and enzymatic resistance. The 3,5-disubstituted 1,2,4-oxadiazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents across a range of disease areas.

The target molecule of this guide, this compound, incorporates two key structural features: the 3-(4-methoxyphenyl) group, a common motif in pharmacologically active compounds, and the 5-(chloromethyl) substituent, which provides a reactive handle for further chemical modifications. This reactive chloromethyl group can be readily displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This guide will provide a detailed exposition of a robust and reproducible synthetic route to this valuable building block, empowering researchers to access this and related compounds for their drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward and convergent synthetic approach. The 1,2,4-oxadiazole ring can be disconnected at the N2-C3 and O1-C5 bonds, leading to two key synthons: 4-methoxybenzamidoxime and a chloroacetyl synthon. This disconnection points to a well-established method for 1,2,4-oxadiazole synthesis: the acylation of an amidoxime followed by cyclodehydration.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The synthesis can be broken down into two primary stages:

-

Preparation of 4-methoxybenzamidoxime: This key intermediate is synthesized from 4-methoxybenzonitrile, which can be prepared from 4-methoxybenzaldehyde.

-

Formation of the 1,2,4-oxadiazole ring: This involves the reaction of 4-methoxybenzamidoxime with chloroacetyl chloride to form an O-acylamidoxime intermediate, which then undergoes cyclization to yield the final product.

Experimental Protocols

Synthesis of 4-methoxybenzamidoxime (Intermediate 1)

The synthesis of the amidoxime intermediate is a critical first step. It is typically achieved by the reaction of the corresponding nitrile with hydroxylamine.

Reaction Scheme:

Step-by-Step Protocol:

-

To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-methoxybenzamidoxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate as a white solid.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Methoxybenzonitrile | 1.0 | Starting material |

| Hydroxylamine HCl | 1.5 | Source of hydroxylamine |

| Sodium Carbonate | 1.5 | Base to neutralize HCl |

| Ethanol | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

Synthesis of this compound (Target Molecule)

The final step involves the acylation of 4-methoxybenzamidoxime with chloroacetyl chloride, followed by cyclodehydration of the resulting O-acylamidoxime intermediate. This cyclization can be promoted either thermally or by using a base.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by TLC.

-

Cyclization:

-

Thermal Method: Remove the solvent in vacuo. Add a high-boiling point solvent such as toluene or xylene and heat the mixture to reflux for 8-12 hours.

-

Base-Mediated Method: After the initial acylation, add a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and continue stirring at room temperature until the cyclization is complete as indicated by TLC.

-

-

Upon completion of the cyclization, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Methoxybenzamidoxime | 1.0 | Intermediate 1 |

| Chloroacetyl Chloride | 1.05 | Acylating agent |

| Triethylamine | 1.1 | Base for acylation |

| DCM or THF | - | Solvent |

| Toluene or Xylene | - | Solvent (Thermal Cyclization) |

| DBU | 1.2 | Base (Base-Mediated Cyclization) |

Experimental Workflow Diagram:

Caption: Overall experimental workflow for the synthesis.

Characterization

The synthesized compound and its intermediate should be thoroughly characterized to confirm their identity and purity.

4.1. 4-methoxybenzamidoxime (Intermediate 1)

-

Appearance: White crystalline solid.

-

Melting Point: Literature values are typically in the range of 100-104 °C.

-

¹H NMR: Expected signals include a singlet for the methoxy protons, aromatic protons in the characteristic pattern for a 1,4-disubstituted benzene ring, and broad singlets for the -NH₂ and -OH protons.

-

¹³C NMR: Expected signals include a peak for the methoxy carbon, aromatic carbons, and the amidoxime carbon (C=N).

4.2. This compound (Target Molecule)

-

Appearance: Expected to be a white or off-white solid.

-

Molecular Formula: C₁₀H₉ClN₂O₂

-

Molecular Weight: 224.65 g/mol

-

Melting Point: While no specific value is readily available in the literature for this exact compound, similar 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles exhibit melting points in the range of 80-120 °C.

-

¹H NMR (CDCl₃, predicted):

-

δ ~3.8-3.9 ppm (s, 3H, -OCH₃)

-

δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl)

-

δ ~6.9-7.1 ppm (d, 2H, Ar-H)

-

δ ~7.9-8.1 ppm (d, 2H, Ar-H)

-

-

¹³C NMR (CDCl₃, predicted):

-

δ ~35-40 ppm (-CH₂Cl)

-

δ ~55-56 ppm (-OCH₃)

-

δ ~114-115 ppm (Ar-C)

-

δ ~118-120 ppm (Ar-C, quat.)

-

δ ~128-130 ppm (Ar-C)

-

δ ~162-164 ppm (Ar-C, quat.)

-

δ ~168-170 ppm (Oxadiazole C3)

-

δ ~175-177 ppm (Oxadiazole C5)

-

Discussion of Causality and Scientific Integrity

The choice of this synthetic route is predicated on its efficiency, reliability, and the use of readily accessible reagents.

-

Amidoxime Formation: The use of a base like sodium carbonate is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species in the nucleophilic addition to the nitrile. Ethanol is a suitable solvent as it solubilizes the reactants and allows for heating to a reflux temperature to drive the reaction to completion.

-

Acylation and Cyclization: The acylation of the amidoxime with chloroacetyl chloride is a standard procedure. The use of a non-nucleophilic base like triethylamine is essential to scavenge the HCl byproduct without competing with the amidoxime in the reaction with the acyl chloride. The subsequent cyclization of the O-acylamidoxime intermediate is the key ring-forming step. The thermal method relies on providing sufficient energy to overcome the activation barrier for the intramolecular cyclodehydration. The base-mediated approach, using a strong, non-nucleophilic base like DBU, facilitates the deprotonation of the amidoxime nitrogen, which then acts as an internal nucleophile to attack the carbonyl carbon, followed by elimination of water to form the stable aromatic oxadiazole ring.

-

Purification: Column chromatography is a standard and effective method for the purification of the final product, allowing for the separation of the desired compound from any unreacted starting materials or side products. The choice of a hexane/ethyl acetate solvent system provides good separation for compounds of this polarity.

Conclusion

This technical guide has detailed a robust and well-precedented synthetic pathway for the preparation of this compound. By providing step-by-step protocols, explanations for the choice of reagents and conditions, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic design of this synthesis, starting from simple, commercially available materials, ensures its practicality and scalability. The final product, with its reactive chloromethyl handle, is a versatile building block for the synthesis of diverse libraries of compounds for biological screening, thus contributing to the advancement of drug discovery and development.

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry and materials science.[1][2] Its unique bioisosteric properties, allowing it to act as a surrogate for amide and ester functionalities, contribute to its prevalence in drug discovery programs.[2] Compounds incorporating the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The inherent chemical and thermal stability of this heterocyclic system further enhances its appeal as a core structural component in the design of novel therapeutic agents and functional materials.[3] This guide focuses on a specific derivative, 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, providing a comprehensive overview of its chemical and physical characteristics, a detailed protocol for its synthesis, and an exploration of its potential applications based on the known bioactivities of related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | PubChem |

| Molecular Weight | 224.65 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

| XlogP | 2.2 | PubChem |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent. The following protocol details a representative synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-methoxybenzamidoxime (Intermediate 1)

-

To a solution of 4-methoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-methoxybenzamidoxime as a white solid.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve 4-methoxybenzamidoxime (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is then subjected to cyclization by heating in a high-boiling point solvent such as toluene or xylene at reflux for 4-8 hours.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

References

mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile bioisostere for ester and amide functionalities. This guide focuses on a specific, intriguing derivative: this compound. The compound's unique combination of a stable heterocyclic core, a methoxyphenyl group known for engaging in specific receptor interactions, and a reactive chloromethyl moiety, suggests a high potential for targeted biological activity, possibly through covalent modulation of a protein target. This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a logical, multi-phased experimental strategy to thoroughly investigate and elucidate its mechanism of action. We will move from broad phenotypic screening to precise target identification and validation, providing the theoretical basis for experimental choices and detailed, actionable protocols.

Introduction: The Scientific Rationale

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its stability to metabolic degradation and its ability to act as a hydrogen bond acceptor make it an attractive structural motif. The subject of this guide, this compound (henceforth referred to as CMMO), presents a compelling case for investigation due to its distinct structural features:

-

The 1,2,4-Oxadiazole Core: Provides a rigid scaffold that positions the other functional groups in a defined three-dimensional space, while also contributing to the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

The 3-(4-methoxyphenyl) Group: This moiety is frequently found in pharmacologically active compounds. The methoxy group can act as a hydrogen bond acceptor, and the phenyl ring can participate in hydrophobic and π-stacking interactions within a protein binding pocket.

-

The 5-(Chloromethyl) Group: This is the most functionally suggestive group. A chloromethyl moiety attached to a heterocyclic ring system is a potential electrophilic "warhead." It can act as an alkylating agent, capable of forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a protein target. This potential for covalent inhibition can lead to high potency and prolonged duration of action.

Given these features, CMMO is a prime candidate for a targeted covalent inhibitor. This guide provides the strategic framework and detailed methodologies to test this hypothesis and uncover its precise biological mechanism.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's properties is critical for designing meaningful biological experiments.

Predicted Physicochemical Data

Quantitative data for CMMO can be predicted using computational models, which are essential for planning experiments related to solubility, delivery, and assay design.

| Property | Predicted Value | Significance for Experimental Design |

| Molecular Weight | 224.65 g/mol | Low molecular weight is favorable for cell permeability and oral bioavailability (Lipinski's Rule of 5). |

| LogP | 2.8 - 3.2 | Indicates good lipophilicity, suggesting favorable membrane permeability but may require solubilizing agents like DMSO for aqueous assays. |

| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 4 (2 on oxadiazole, 1 on methoxy O, 1 on Cl) | Allows for specific hydrogen bonding interactions within a target binding site. |

| pKa | Not readily ionizable | The compound is expected to be neutral across a wide physiological pH range. |

Retrosynthetic Analysis and Protocol

The synthesis of CMMO is conceptually straightforward, typically involving the cyclization of an amidoxime with an activated carboxylic acid derivative. This understanding is crucial for potential future analog synthesis to explore structure-activity relationships (SAR).

Diagram: General Synthesis Workflow for CMMO

biological potential of 1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Potential of 1,2,4-Oxadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] This is largely due to its unique physicochemical properties, including its role as a stable bioisosteric equivalent for ester and amide functionalities, which enhances its ability to interact with biological macromolecules through mechanisms like hydrogen bonding.[2][3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of 1,2,4-oxadiazole derivatives. We delve into their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols, mechanistic diagrams, and a curated summary of structure-activity relationship insights.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle composed of one oxygen and two nitrogen atoms.[5] Its planarity and electron-withdrawing nature make it an attractive pharmacophore in drug design.[6] A key feature driving its utility is its function as a bioisostere for amide and ester groups.[7] This substitution can significantly improve metabolic stability by resisting hydrolysis while maintaining the necessary geometry and electronic properties for target binding.[4][7] This has led to the exploration of 1,2,4-oxadiazole derivatives across a vast landscape of therapeutic areas, resulting in several compounds entering clinical investigation and even receiving FDA approval.[8][9]

Core Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring is well-established, with two primary pathways dominating the synthetic landscape. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Acylation and Cyclization of Amidoximes

The most prevalent method involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, carboxylic acid, or anhydride, followed by cyclodehydration.[8][10][11] The use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt) is common when starting from a carboxylic acid.[12]

1,3-Dipolar Cycloaddition

An alternative route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[8] While conceptually straightforward, this method can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize, leading to undesired byproducts.[8]

Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoxime Acylation

This protocol describes a common and reliable method for synthesizing 1,2,4-oxadiazoles using a carboxylic acid and an amidoxime.

Materials:

-

Substituted Carboxylic Acid (1.0 eq)

-

Substituted Amidoxime (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the amidoxime (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion of the acylation step, heat the mixture to 100-120 °C for 8-16 hours to facilitate the cyclodehydration.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[12]

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12][13]

Therapeutic Potential: A Mechanistic Overview

The structural attributes of the 1,2,4-oxadiazole ring have been exploited to develop potent and selective modulators of various biological targets.

Anticancer Activity

1,2,4-oxadiazole derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[3]

-

Induction of Apoptosis: Many derivatives, particularly 3,5-diarylsubstituted compounds, function as potent inducers of apoptosis in cancer cells.[8]

-

Enzyme Inhibition: This scaffold has been successfully used to design inhibitors of enzymes crucial for cancer progression. For instance, certain derivatives act as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and metastasis.[3][14] Others have been developed as inhibitors of histone deacetylases (HDACs), which play a key role in epigenetic regulation and are validated targets in oncology.[6][15]

-

Kinase Inhibition: Some hybrids incorporating the 1,2,4-oxadiazole moiety have shown inhibitory activity against key signaling kinases like the Epidermal Growth Factor Receptor (EGFR).[6][16]

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.

Table 1: Selected 1,2,4-Oxadiazole Derivatives with Anticancer Activity (IC₅₀ values in µM)

| Compound Reference | Target Cell Line | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | DU-145 (Prostate) |

| Quinoline Derivative[17] | Compound 2 | 0.11 | 0.23 | - | 0.92 |

| Benzimidazole Derivative[8] | Compound 14a-d | 0.12 - 2.78 | 0.12 - 2.78 | - | - |

| Imidazopyrazine Derivative[18] | Compound 16a | 0.68 | 1.56 | - | - |

| Sulfonamide Derivative[14][17] | Compound 3 | - | - | 6.0 | - |

| Thiazole/Thiophene Conjugate[3] | Compound OX12 | - | - | 11.1 | - |

Anti-inflammatory Activity

The 1,2,4-oxadiazole scaffold is a privileged structure for developing novel anti-inflammatory agents.[19] A key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[20] By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2).[20][21]

Caption: Inhibition of the NF-κB inflammatory pathway by a 1,2,4-oxadiazole derivative.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-oxadiazole derivatives have demonstrated potent activity against a wide range of microorganisms.[11]

-

Antibacterial: These compounds have shown efficacy against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[11][22] Some derivatives act synergistically with existing antibiotics like oxacillin, restoring their effectiveness against resistant strains.[22] They have also been found to be active against Clostridioides difficile, an urgent public health threat.[23]

-

Antifungal: Activity has been reported against pathogenic fungi such as Candida albicans and Trichophyton mentagrophytes.[11]

-

Antiparasitic: The scaffold has been explored for activity against parasites like Trypanosoma cruzi and malarial parasites.[2][11]

Table 2: Selected 1,2,4-Oxadiazole Derivatives with Antimicrobial Activity (MIC in µg/mL)

| Compound Reference | Organism | MIC |

| Amino Derivative[11] | Staphylococcus aureus | 0.15 |

| Amino Derivative[11] | Escherichia coli | 0.05 |

| Amino Derivative[11] | Candida albicans | 12.5 |

| Biphenylindolyl Derivative[22] | MRSA | 0.674 |

| Cinnamic Acid Derivative[11] | M. tuberculosis H₃₇Ra | 8.45 |

Central Nervous System (CNS) Applications

The metabolic stability and ability of the 1,2,4-oxadiazole core to cross the blood-brain barrier make it a promising scaffold for CNS drug discovery.[7]

-

Neurodegenerative Diseases: Derivatives have been designed as multi-target agents for Alzheimer's disease.[7][9] These compounds can simultaneously inhibit acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in oxidative stress.[7][9] Some have also shown neuroprotective effects against β-amyloid-induced toxicity.[24][25]

-

Muscarinic Receptor Agonists: Certain 1,2,4-oxadiazoles have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive enhancement.[26]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to evaluate the cytotoxic potential of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

1,2,4-Oxadiazole test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in a complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in a complete medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6][17]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole nucleus is a truly privileged scaffold in modern drug discovery.[2][27] Its bioisosteric properties, synthetic accessibility, and chemical stability have enabled the development of a vast library of derivatives with a wide array of biological activities. The research highlighted in this guide demonstrates its profound potential in oncology, inflammation, infectious diseases, and neurology.

Future efforts should focus on several key areas. The design of hybrid molecules that conjugate the 1,2,4-oxadiazole core with other known pharmacophores could lead to multi-target agents with enhanced efficacy and reduced potential for resistance.[6][17] Further exploration of structure-activity relationships, aided by computational docking and molecular dynamics simulations, will be crucial for optimizing potency and selectivity.[21] As our understanding of disease biology deepens, the versatility of the 1,2,4-oxadiazole ring will undoubtedly continue to provide a robust platform for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Biology of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its structural analogs. We will delve into the synthetic strategies for these compounds, offering detailed experimental protocols. Furthermore, we will present a comprehensive analysis of their biological activities, with a focus on anticancer and antibacterial applications, supported by quantitative structure-activity relationship (SAR) data. The underlying mechanisms of action are also elucidated, providing a solid foundation for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for ester and amide functionalities.[1] This structural feature often imparts improved metabolic stability and oral bioavailability to drug candidates. The inherent versatility of the 1,2,4-oxadiazole nucleus allows for the creation of diverse chemical libraries with a wide range of biological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2]

The core molecule of interest, this compound, presents a strategic starting point for analog development. The chloromethyl group at the 5-position serves as a reactive handle for further chemical modifications, while the 4-methoxyphenyl group at the 3-position can be systematically altered to probe the structure-activity landscape. This guide will provide a comprehensive overview of the synthetic routes to this core structure and its analogs, their biological evaluation, and the current understanding of their mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is predominantly achieved through the cyclization of O-acylamidoximes, which are themselves derived from the reaction of amidoximes with carboxylic acid derivatives.[3] This classical approach has been refined over the years with the development of various coupling agents and reaction conditions to improve yields and simplify purification.

General Synthesis of the Core Scaffold

The synthesis of this compound proceeds via a two-step sequence starting from 4-methoxybenzamidoxime and chloroacetyl chloride.

Step 1: Synthesis of N'-(chloroacetoxy)-4-methoxybenzimidamide (O-acylamidoxime intermediate)

4-Methoxybenzamidoxime is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane at a reduced temperature to form the O-acylamidoxime intermediate.

Step 2: Cyclization to this compound

The O-acylamidoxime intermediate is then subjected to thermal or base-catalyzed cyclodehydration to yield the desired 1,2,4-oxadiazole. Heating the intermediate in a high-boiling solvent like toluene or xylene is a common method for cyclization.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-methoxybenzamidoxime, chloroacetyl chloride, triethylamine, dichloromethane, toluene.

-

Procedure:

-

To a stirred solution of 4-methoxybenzamidoxime (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane at 0 °C, a solution of chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude O-acylamidoxime intermediate.

-

The crude intermediate is dissolved in toluene and refluxed for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

-

Synthesis of Structural Analogs

The versatility of the 1,2,4-oxadiazole synthesis allows for the generation of a diverse library of analogs by modifying the starting materials.

-

Modification of the 3-Aryl Group: A variety of substituted benzamidoximes can be used in place of 4-methoxybenzamidoxime to explore the effect of different substituents on the phenyl ring at the 3-position.

-

Modification of the 5-Substituent: The chloromethyl group at the 5-position can be introduced using different acylating agents in the first step. For example, using other haloacetyl chlorides (e.g., bromoacetyl chloride) will yield the corresponding halomethyl analogs. Furthermore, the chloromethyl group can serve as a synthetic handle for nucleophilic substitution reactions to introduce a wide range of functionalities. For instance, reaction with thiocyanate salts can lead to the formation of thiocyanatomethyl derivatives, which can be further modified.[4]

dot

Caption: Synthetic workflow for the core molecule and its analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 1,2,4-oxadiazole exhibit a remarkable range of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7][8]

Structure-Activity Relationship Insights:

-

Substituents on the 3-Aryl Ring: The nature and position of substituents on the phenyl ring at the 3-position significantly influence anticancer potency. Electron-withdrawing groups, such as trifluoromethyl (CF₃), have been shown to enhance activity.[8]

-

The 5-Position Substituent: The group at the 5-position of the oxadiazole ring is crucial for activity. For instance, a substituted five-membered ring, such as a chlorothiophene, has been identified as important for potent apoptosis-inducing effects.[8] The presence of a urea moiety with an electron-donating group has also been shown to enhance cytotoxicity.[5]

-

Molecular Hybridization: Combining the 1,2,4-oxadiazole scaffold with other pharmacophores, such as 1,2,3-triazole or quinoline, has emerged as a promising strategy to enhance anticancer activity.[6][9]

| Compound ID | 3-Aryl Substituent | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | Not specified, but active | [8] |

| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | In vivo activity | [8] |

| 7a | Phenyl | 5-Fluorouracil linked | A549 (Lung) | 0.18 ± 0.019 | [5] |

| 7b | 4-Chlorophenyl | 5-Fluorouracil linked | MCF-7 (Breast) | 0.011 ± 0.009 | [5] |

| 16a | Imidazopyrazine linked | Phenyl | MCF-7 (Breast) | 0.68 | [9] |

| 16b | Imidazopyrazine linked | 4-Chlorophenyl | MCF-7 (Breast) | 0.22 | [9] |

Antibacterial Activity

1,2,4-oxadiazole derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Structure-Activity Relationship Insights:

-

Gram-Positive Spectrum: Many 1,2,4-oxadiazole-based antibiotics exhibit a broad spectrum of activity against Gram-positive organisms.[10]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl, on the phenyl ring at the 5-position has been shown to increase antibacterial potential.[10]

-

Targeting Cell Wall Synthesis: A key mechanism of action for these antibacterial agents is the inhibition of bacterial cell wall biosynthesis, specifically by targeting penicillin-binding proteins (PBPs).[11]

| Compound ID | Key Structural Feature | Bacterial Strain | MIC (µg/mL) | Reference |

| 52 | Oxadiazole core | S. aureus | Not specified, but effective | [10] |

| 53 | Oxadiazole core | E. faecium | Not specified, but effective | [10] |

| 58 | Indol-5-yl at R² | S. aureus ATCC | 4 | [10] |

| 81a-d | Electron-withdrawing groups on 5-phenyl ring | Gram-positive & Gram-negative strains | Potent | [10] |

Mechanisms of Action

The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets.

Anticancer Mechanisms

-

Induction of Apoptosis: A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent activators of caspase-3.[7][8]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 phase.[8]

-

Inhibition of Signaling Pathways: More recent studies have shown that 1,2,4-oxadiazole derivatives can inhibit key signaling pathways involved in cancer cell growth and survival, such as the EGFR/PI3K/mTOR pathway.[9]

-

Molecular Targeting: In some cases, the specific molecular target has been identified. For example, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole was found to target TIP47, an IGF II receptor binding protein.[8]

dot

Caption: Mechanisms of anticancer activity of 1,2,4-oxadiazole analogs.

Antibacterial Mechanisms

The primary antibacterial mechanism of action for many 1,2,4-oxadiazoles is the disruption of bacterial cell wall synthesis.[11] This is a well-established target for many clinically successful antibiotics.

-

Inhibition of Penicillin-Binding Proteins (PBPs): These compounds have been shown to inhibit PBPs, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]

-

Inhibition of DNA Gyrase and Topoisomerases: Some 1,3,4-oxadiazole derivatives, a closely related isomer, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[12] This suggests that 1,2,4-oxadiazoles may also target these enzymes.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make this class of compounds highly attractive for medicinal chemistry campaigns.

Future research should focus on:

-

Systematic SAR studies: A more focused and systematic exploration of the chemical space around the core molecule is needed to delineate more precise structure-activity relationships.

-

Mechanism of action studies: Further elucidation of the specific molecular targets and pathways modulated by these compounds will be crucial for their rational design and optimization.

-

Pharmacokinetic and toxicological profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify candidates with favorable drug-like properties for further development.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The 1,2,4-Oxadiazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Executive Summary

The 1,2,4-oxadiazole, a five-membered heterocycle, has transitioned from a chemical curiosity to a cornerstone scaffold in medicinal chemistry. Its significance lies in its role as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This guide provides an in-depth exploration of the 1,2,4-oxadiazole, from its initial discovery to the sophisticated synthetic methodologies that have enabled its widespread use in drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and examine its application through case studies of marketed drugs and natural products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged heterocyclic motif.

Introduction: The Rise of a Privileged Scaffold

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole was initially classified as an "azoxime".[1][2][3] For nearly a century, it remained a subject of academic interest until its potential in medicinal chemistry was fully appreciated. The turning point came with the recognition of the 1,2,4-oxadiazole ring as a robust bioisostere of amide and ester groups.[4][5] This property is crucial in drug design, as amides and esters are susceptible to enzymatic hydrolysis, leading to poor metabolic stability. The 1,2,4-oxadiazole mimics the hydrogen bonding capabilities and steric profile of these groups while being significantly more resistant to metabolic degradation.[5][6]

The strategic incorporation of the 1,2,4-oxadiazole moiety has led to the development of numerous therapeutic agents across various disease areas. Marketed drugs such as the cough suppressant Oxolamine, the vasodilator Butalamine, and more recently, Ataluren for Duchenne muscular dystrophy and Ozanimod for multiple sclerosis, feature this heterocyclic core, underscoring its importance in modern pharmacology.[2][3][5]

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The accessibility of the 1,2,4-oxadiazole ring is a testament to the versatility of modern synthetic chemistry. Several reliable methods have been developed, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the functional group tolerance of the starting materials, and the scale of the synthesis.

The Cornerstone of 1,2,4-Oxadiazole Synthesis: The Amidoxime Acylation-Cyclization Pathway

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.[7][8] This process can be performed in a two-step or a one-pot fashion.

The overall transformation involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes a dehydrative cyclization to yield the 1,2,4-oxadiazole ring.[9]

Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles.

This classical approach offers a reliable method for synthesizing a wide range of 1,2,4-oxadiazoles.

Step A: O-Acylation of Amidoxime

-

Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq).

-

Cool the mixture to 0 °C and slowly add the acyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime. This intermediate can often be used in the next step without further purification.

Step B: Cyclodehydration

-

Dissolve the crude O-acylamidoxime from Step A in a high-boiling solvent such as toluene or xylene.

-

Heat the solution to reflux (110-140 °C) for 4-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

This method is highly favored in medicinal chemistry for its operational simplicity and amenability to parallel synthesis.

-

To a solution of the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., DMF, DMSO), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 eq).[10]

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the amidoxime (1.1 eq) to the reaction mixture.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Microwave irradiation can dramatically reduce reaction times and often improve yields.[4][11][12]

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a suitable solvent (e.g., acetonitrile).[4][11]

-

Add a base, such as DIPEA (2.0-3.0 eq).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes.[4]

-

After cooling, the reaction mixture can be worked up as described in Protocol 2.

| Method | Coupling/Activating Agent | Base | Solvent | Temperature | Time | Pros | Cons |

| Two-Step | Acyl Chloride | Pyridine, TEA | DCM, Toluene | RT then Reflux | 6-16 h | High yielding, reliable | Requires isolation of intermediate |

| One-Pot | EDCI/HOBt | DIPEA | DMF, DMSO | 80-100 °C | 6-18 h | Operationally simple | Can be slow, requires heating |

| Microwave | HBTU | DIPEA | Acetonitrile | 120-160 °C | 10-30 min | Very fast, high throughput | Requires specialized equipment |

| Superbase | None | NaOH/KOH | DMSO | Room Temp | 4-24 h | Mild conditions, one-pot from esters | Long reaction times for some substrates |

1,3-Dipolar Cycloaddition: A Regioselective Approach

An alternative route to 1,2,4-oxadiazoles is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[13][14] This method is particularly useful when the desired substitution pattern is not easily accessible through the amidoxime route. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[15]

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.

A significant challenge with this method is the potential for the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[16][17] To circumvent this, the reaction is often performed using the nitrile as the solvent or in large excess to favor the intermolecular cycloaddition.[16]

Emerging Synthetic Strategies: Oxidative Cyclizations

More recent developments have focused on oxidative cyclization methods, which offer novel pathways to the 1,2,4-oxadiazole core. For instance, N-acyl amidines can undergo oxidative N-O bond formation when treated with reagents like N-bromosuccinimide (NBS) to yield 1,2,4-oxadiazoles in high yields at room temperature.[3] These methods provide alternative disconnections for retrosynthetic analysis and can be advantageous for specific substrates.

The Role of 1,2,4-Oxadiazoles in Medicinal Chemistry: Case Studies

The utility of the 1,2,4-oxadiazole scaffold is best illustrated through its incorporation into successful drug candidates.

Case Study: Ataluren (Translarna™)

Ataluren is a drug developed for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy.[18][19] Its mechanism of action involves promoting the read-through of premature stop codons during protein synthesis, allowing for the production of a full-length, functional protein.[19] The 1,2,4-oxadiazole core in Ataluren is crucial for its pharmacological activity and provides a stable, rigid linker between the two aromatic rings.

The synthesis of Ataluren highlights the classical amidoxime acylation-cyclization strategy.[18][20] The key steps involve the reaction of 3-cyanobenzoic acid with hydroxylamine to form the amidoxime, followed by coupling with 2-fluorobenzoyl chloride and subsequent high-temperature dehydrative cyclization to form the 1,2,4-oxadiazole ring.[18]

Case Study: Ozanimod (Zeposia®)

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis. The 1,2,4-oxadiazole moiety in Ozanimod serves as a key structural element, linking the chiral aminotetralin core to the substituted aromatic ring.

The synthesis of the 1,2,4-oxadiazole in Ozanimod involves the coupling of a carboxylic acid "western fragment" with an amidoxime "eastern fragment".[21] The carboxylic acid is activated with carbonyldiimidazole (CDI) and then reacted with the amidoxime to form the O-acylamidoxime intermediate, which is then cyclized to the 1,2,4-oxadiazole.[21]

Case Study: Phidianidines

Phidianidines A and B are marine natural products isolated from the mollusk Phidiana militaris.[1][6] They were the first natural products discovered to contain a 1,2,4-oxadiazole ring and have shown interesting biological activities, including cytotoxicity against cancer cell lines.[1][22]

The synthesis of phidianidines has been accomplished through various routes, with the construction of the 1,2,4-oxadiazole ring being a key strategic consideration.[22][23] One approach involves the HATU-mediated coupling of a hydroxyguanidine derivative with an indole acetic acid, followed by acidic cleavage of a Boc protecting group to facilitate cyclization.[6]

Troubleshooting and Mechanistic Considerations

While the synthesis of 1,2,4-oxadiazoles is generally robust, several challenges can arise.

-

Low Yields in Cyclodehydration: The final cyclodehydration of the O-acylamidoxime is often the most challenging step. Insufficient heating or an inappropriate base can lead to incomplete conversion.[16] Microwave-assisted synthesis or the use of superbase systems like NaOH/DMSO can often overcome this hurdle.[3][4]

-

Side Products: The primary side reaction is the cleavage of the O-acylamidoxime intermediate back to the starting materials, especially in the presence of water.[2][16] Ensuring anhydrous conditions is critical. In the 1,3-dipolar cycloaddition route, dimerization of the nitrile oxide to a furoxan is a common side reaction that can be minimized by using an excess of the nitrile dipolarophile.[16]

-

Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermally or acid-catalyzed rearrangement to form other heterocyclic systems.[8][16][24] This can be a significant issue during purification or storage. Performing workups and purifications under neutral, anhydrous conditions can help to minimize this rearrangement.[16]

Caption: A decision tree for troubleshooting common issues in 1,2,4-oxadiazole synthesis.

Conclusion and Future Outlook

The 1,2,4-oxadiazole has firmly established itself as a valuable scaffold in drug discovery. Its journey from a historical chemical entity to a key component of modern pharmaceuticals highlights the power of bioisosterism in medicinal chemistry. The continued development of novel, efficient, and scalable synthetic methods will undoubtedly expand the chemical space accessible to drug discovery programs. As our understanding of the biological roles of 1,2,4-oxadiazole-containing molecules grows, we can anticipate the emergence of new therapeutic agents that leverage the unique properties of this remarkable heterocycle.

References

- 1. CCU Digital Commons - Undergraduate Research Competition: Alternative Methods in Synthesis of Phidianidine Analogues [digitalcommons.coastal.edu]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Making sure you're not a bot! [mostwiedzy.pl]

- 18. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 19. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 20. CN106279057B - Synthetic method of Ataluren - Google Patents [patents.google.com]

- 21. Synthesis of Ozanimod Hydrochloride_Chemicalbook [chemicalbook.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. fiveable.me [fiveable.me]

A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation through modern spectroscopic techniques is paramount for its application in drug development and material engineering. This document serves as a technical resource, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the analytical results.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical sciences, the unambiguous determination of a molecule's structure is the cornerstone of all subsequent research and development. For a compound such as this compound, which possesses a unique combination of a reactive chloromethyl group, a pharmacologically relevant methoxyphenyl moiety, and a stable 1,2,4-oxadiazole core, spectroscopic analysis provides the definitive proof of its identity and purity. This guide will delve into the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed experimental protocol, a summary of the expected data, and an expert interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-quality NMR spectra are essential for accurate structural elucidation. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for this compound.

Instrumentation: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or equivalent, is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure proper signal integration.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Figure 1. A generalized workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to oxadiazole) |

| ~7.0 | Doublet | 2H | Aromatic Protons (meta to oxadiazole) |

| ~4.8 | Singlet | 2H | -CH₂-Cl |

| ~3.9 | Singlet | 3H | -O-CH₃ |

Interpretation:

-

The two doublets in the aromatic region (~8.0 and ~7.0 ppm) are characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the oxadiazole ring is due to the electron-withdrawing nature of the heterocyclic system.

-

The singlet at approximately 4.8 ppm corresponds to the two protons of the chloromethyl group. The chemical shift is significantly downfield due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.

-

The sharp singlet at around 3.9 ppm is indicative of the three equivalent protons of the methoxy group.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C5 of Oxadiazole |

| ~168 | C3 of Oxadiazole |

| ~162 | Quaternary Aromatic Carbon (ipso to oxadiazole) |

| ~129 | Aromatic CH (ortho to oxadiazole) |

| ~114 | Aromatic CH (meta to oxadiazole) |

| ~120 | Quaternary Aromatic Carbon (ipso to methoxy) |

| ~55 | -O-CH₃ |

| ~35 | -CH₂-Cl |

Interpretation:

-

The signals for the two carbons of the 1,2,4-oxadiazole ring are expected to appear at the most downfield positions (~175 and ~168 ppm) due to their electron-deficient nature.

-

The aromatic carbons will resonate in the typical range of 114-162 ppm. The carbon attached to the oxygen of the methoxy group will be the most shielded in this region.

-

The methoxy carbon will appear as a sharp signal around 55 ppm.

-

The chloromethyl carbon is expected around 35 ppm, shifted downfield by the electronegative chlorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis.

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder.

-

Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

Figure 2. Workflow for acquiring and interpreting an FTIR spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂- and -CH₃) |

| ~1610 | C=N stretch | Oxadiazole ring |

| ~1580, 1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1030 | C-O stretch | Oxadiazole ring |

| ~830 | C-H bend | Para-disubstituted benzene |

| ~750 | C-Cl stretch | Chloromethyl group |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl ring and the chloromethyl/methoxy groups.

-

A strong band around 1610 cm⁻¹ is characteristic of the C=N stretching vibration within the oxadiazole ring.[1]

-

The C-O stretching of the aryl ether at ~1250 cm⁻¹ is a key indicator of the methoxy group attached to the phenyl ring.

-

The C-Cl stretch, expected around 750 cm⁻¹, confirms the presence of the chloromethyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

For EI-MS, the sample is typically introduced directly into the ion source.

Data Acquisition:

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Data

The predicted mass spectrometric data for this compound (Molecular Formula: C₁₀H₉ClN₂O₂) is as follows.

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.04253 |

| [M+Na]⁺ | 247.02447 |

Data sourced from PubChem.[2]

Interpretation:

-

The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) provides the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.

-

Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[3]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. The protocols and expected data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling them to confidently synthesize and characterize this and other related novel compounds.

References

chemical structure of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Introduction